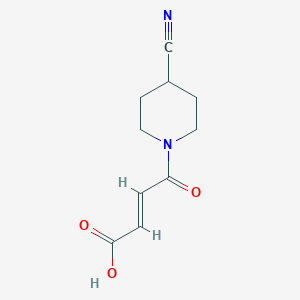
(E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid
描述
(E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-4-(4-Cyanopiperidin-1-yl)-4-oxobut-2-enoic acid, also known by its CAS number 2092880-79-8, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 226.24 g/mol. The compound features a piperidine ring, which is known to influence biological activity due to its ability to interact with various biological targets.
Research indicates that the biological activity of this compound may be linked to its structural characteristics, particularly the presence of the cyanopiperidine moiety. This structure allows for potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Anticancer Activity
Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. For instance, similar compounds with structural analogies have demonstrated significant cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest. The structure–activity relationship (SAR) analyses suggest that modifications in the piperidine ring can enhance or diminish anticancer properties.
Table 1: Cytotoxic Effects of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 (Breast Cancer) | TBD | Apoptosis induction |
| 4-(4-Cyanopiperidin-1-yl)butanoic acid | HeLa (Cervical Cancer) | TBD | Cell cycle arrest |
| 4-(Cyanomethyl)piperidine derivatives | A549 (Lung Cancer) | TBD | Inhibition of proliferation |
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of compounds related to this compound:
- Study on Antitumor Effects : A recent investigation focused on a derivative of this compound, showing promising results in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to control groups.
- Neuroprotective Properties : Another study highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, suggesting that these compounds could mitigate oxidative stress and inflammation in neuronal cells.
属性
IUPAC Name |
(E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-7-8-3-5-12(6-4-8)9(13)1-2-10(14)15/h1-2,8H,3-6H2,(H,14,15)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUNEHREOYKZBY-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C#N)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















